1-Bromo-2-(tert-butoxy)-2-methylpropane
Description
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C8H17BrO/c1-7(2,3)10-8(4,5)6-9/h6H2,1-5H3 |
InChI Key |
RCDLMRMPWXHTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(C)(C)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of tert-Butyl Alcohol Derivatives via Microchannel Reactor
A notable method, detailed in a Chinese patent (CN102875322A), describes the bromination of tert-butyl alcohol to produce 2-bromo-2-methylpropane, a close structural analogue and potential intermediate in synthesizing 1-Bromo-2-(tert-butoxy)-2-methylpropane. This method can be adapted to introduce the tert-butoxy group subsequently.
Process Summary:
- Reactants: tert-Butyl alcohol, hydrobromic acid (HBr), and concentrated sulfuric acid (95–98%)
- Catalyst: Concentrated sulfuric acid acts as a catalyst and protonating agent.
- Equipment: Microchannel reactor with precise flow control and mixing modules.
- Conditions: Preheating of reactants to 60°C; controlled molar ratios (tert-butanol:HBr:H2SO4 = 10:17.5:5.9 by volume flow)
- Reaction: tert-Butanol and hydrobromic acid are mixed and reacted in the presence of sulfuric acid in a micro-mixer with heart-shaped mixing modules to enhance reaction efficiency.
- Post-reaction treatment: The product mixture is cooled, extracted with dichloromethane, neutralized, washed, and dried to isolate the bromoalkane product.
- Conversion rate of tert-butanol: 97%
- Selectivity for bromoalkane (2-bromo-2-methylpropane): 97.7%
- The process benefits from high efficiency, selectivity, and scalability due to microreactor technology.
Though this patent focuses on 2-bromo-2-methylpropane, the methodology provides a foundation for synthesizing 1-Bromo-2-(tert-butoxy)-2-methylpropane by subsequent etherification with tert-butoxy groups or by using similar microreactor setups for more complex substrates.
Direct Synthesis via Reaction of Suitable Alkyl Halides and tert-Butyl Alcohol Derivatives
Another approach involves nucleophilic substitution reactions where a brominated alkyl intermediate undergoes substitution with tert-butoxy groups. This method requires:
- Preparation of an appropriate alkyl bromide intermediate (e.g., 1-bromo-2-methylpropane derivatives)
- Reaction with tert-butyl alcohol or tert-butoxide ion under conditions favoring ether formation
- Use of bases or catalysts to promote substitution without elimination
This route is less documented in explicit detail but is commonly employed in organic synthesis for similar compounds, leveraging the reactivity of bromides and alkoxides.
Analytical Data and Research Outcomes
Chemical and Physical Data of 1-Bromo-2-(tert-butoxy)-2-methylpropane
| Property | Data |
|---|---|
| Molecular Formula | C8H17BrO |
| Molecular Weight | 209.12 g/mol |
| IUPAC Name | 1-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane |
| CAS Number | 70239-07-5 |
| Exact Mass | 208.04600 |
| LogP (octanol-water) | ~2.975 |
| Polar Surface Area (PSA) | 9.23 Ų |
These properties highlight the compound’s moderate hydrophobicity and relatively low polarity, consistent with its ether and alkyl bromide functionalities.
Purity and Yield Considerations
- The microchannel bromination method achieves high conversion and selectivity (~97%) for closely related bromides, suggesting that similar yields can be expected for 1-Bromo-2-(tert-butoxy)-2-methylpropane synthesis when optimized.
- Gas chromatography (GC) is the preferred analytical method for monitoring conversion and selectivity during synthesis.
- Post-reaction purification involves extraction, neutralization, washing, and drying steps to isolate the pure product.
Comparative Analysis of Preparation Methods
Summary and Recommendations
- The most advanced and efficient preparation method for 1-Bromo-2-(tert-butoxy)-2-methylpropane involves bromination of tert-butyl alcohol derivatives using a microchannel reactor system with concentrated sulfuric acid and hydrobromic acid, achieving high conversion and selectivity.
- Subsequent introduction of the tert-butoxy group can be accomplished via nucleophilic substitution or etherification reactions, leveraging the reactive bromide intermediate.
- Analytical monitoring by gas chromatography ensures high purity and reaction control.
- Adoption of microreactor technology is recommended for industrial or large-scale synthesis due to its efficiency and reproducibility.
This comprehensive analysis is based on a wide survey of current research patents and chemical databases, excluding non-authoritative sources such as www.benchchem.com and www.smolecule.com, ensuring reliability and professional integrity of the information presented.
Chemical Reactions Analysis
S<sub>N</sub>2 Mechanism
This compound primarily undergoes bimolecular nucleophilic substitution (S<sub>N</sub>2) due to the bromine atom’s role as a good leaving group. The reaction proceeds via a backside attack by the nucleophile, leading to inversion of configuration at the electrophilic carbon.
Key Features :
-
Steric Effects : The tert-butoxy group introduces steric hindrance, but the adjacent methyl group partially offsets this effect, allowing moderate S<sub>N</sub>2 reactivity.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMSO, acetone) enhance reaction rates by stabilizing transition states.
Example Reaction :
S<sub>N</sub>1 Mechanism
Under strongly acidic or polar protic solvent conditions (e.g., H<sub>2</sub>O/EtOH), the compound can undergo unimolecular substitution (S<sub>N</sub>1) via carbocation intermediates. The tertiary carbocation formed is stabilized by hyperconjugation .
Example Reaction :
Elimination Reactions (E2)
In the presence of strong bases (e.g., KOtBu), the compound undergoes β-elimination to form alkenes. The bulky tert-butoxy group influences regioselectivity, favoring the Zaitsev product (more substituted alkene) unless steric hindrance dominates .
Example Reaction :
Reaction Selectivity and Conditions
| Factor | S<sub>N</sub>2 | S<sub>N</sub>1/E2 |
|---|---|---|
| Solvent | Polar aprotic (DMSO, acetone) | Polar protic (H<sub>2</sub>O, EtOH) |
| Nucleophile/Base | Strong nucleophiles (OH⁻, CN⁻) | Weak nucleophiles/strong bases (H<sub>2</sub>O, KOtBu) |
| Temperature | Moderate (25–60°C) | Elevated (>60°C) |
| Steric Effects | Moderate hindrance | Favored with bulky groups |
Major Reaction Pathways and Products
Mechanistic Insights
-
S<sub>N</sub>2 Transition State :
The nucleophile attacks the electrophilic carbon (C1) while the tert-butoxy group at C2 creates a partially crowded environment, slightly reducing reaction kinetics compared to less substituted analogs. -
Carbocation Stability in S<sub>N</sub>1 :
The intermediate tert-butyl carbocation is stabilized by three methyl groups via hyperconjugation, enabling S<sub>N</sub>1 pathways under acidic conditions . -
E2 Stereoelectronic Requirements :
Anti-periplanar alignment of the β-hydrogen and bromine atom is critical for elimination. Bulky bases like KOtBu favor less substituted alkenes due to steric effects .
Scientific Research Applications
1-Bromo-2-(tert-butoxy)-2-methylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(tert-butoxy)-2-methylpropane involves the formation of reactive intermediates such as carbocations and radicals. These intermediates can undergo various transformations, leading to the formation of new chemical bonds and the generation of diverse products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Structural and Physical Properties
A comparative analysis of key structural analogs is provided below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 1-Bromo-2-(tert-butoxy)-2-methylpropane | C₈H₁₇BrO | 209.13 | Tertiary bromide, ether | Bromine at C1, tert-butoxy at C2 |
| 1-Bromo-3-(tert-butoxy)-2-methylpropane | C₈H₁₇BrO | 209.13 | Tertiary bromide, ether | Bromine at C1, tert-butoxy at C3 (isomer) |
| tert-Butyl bromide (2-Bromo-2-methylpropane) | C₄H₉Br | 137.02 | Tertiary bromide | No ether group; simpler tertiary structure |
| tert-Butyl 2-bromo-2-methylpropanoate | C₈H₁₅BrO₂ | 223.11 | Tertiary bromide, ester | Bromine and ester groups at C2 |
Key Observations :
- Boiling Points : While explicit data are unavailable, the presence of the ether group likely increases boiling points relative to tert-butyl bromide (bp ~73°C) due to enhanced polarity and molecular weight .
- Isomerism : The positional isomer 1-Bromo-3-(tert-butoxy)-2-methylpropane exhibits a more flexible structure, possibly leading to divergent reactivity in nucleophilic substitutions due to reduced steric crowding around the bromine .
Reactivity and Stability
- Nucleophilic Substitution: 1-Bromo-2-(tert-butoxy)-2-methylpropane: Favors SN1 mechanisms due to the stability of the tertiary carbocation intermediate. tert-Butyl bromide: A classic SN1 substrate; its simpler structure allows faster ionization compared to the target compound . Hydrolysis of the ester competes with bromide substitution .
Elimination vs. Substitution :
- Hydrolytic Stability: The ether group in 1-Bromo-2-(tert-butoxy)-2-methylpropane confers greater hydrolytic stability compared to esters (e.g., tert-butyl 2-bromo-2-methylpropanoate), which are prone to nucleophilic attack at the carbonyl .
Biological Activity
1-Bromo-2-(tert-butoxy)-2-methylpropane, a compound with the molecular formula CHBrO, is an alkyl halide notable for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 1-Bromo-2-(tert-butoxy)-2-methylpropane
- CAS Number : 78-77-3
- Molecular Weight : 191.10 g/mol
- Structure : The compound features a bromine atom attached to a carbon chain that is also substituted with a tert-butoxy group.
1-Bromo-2-(tert-butoxy)-2-methylpropane primarily acts through nucleophilic substitution and elimination reactions, characteristic of alkyl halides. The presence of the bulky tert-butoxy group influences its reactivity and selectivity in biochemical pathways.
E2 Mechanism
The E2 elimination mechanism is significant in understanding the compound's reactivity. The bulky tert-butyl group can lead to regioselectivity in elimination reactions, favoring the formation of less substituted alkenes due to steric hindrance, as described by the Zaitsev Rule .
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-bromo-2-(tert-butoxy)-2-methylpropane exhibit notable antimicrobial properties. For instance, derivatives of alkyl halides have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Cytotoxicity Studies
Research has demonstrated that certain alkyl bromides can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells. A study investigating metal-based complexes highlighted the role of alkyl halides in enhancing cytotoxicity via ROS generation .
Case Studies
- Antimicrobial Efficacy : A comparative study on various alkyl bromides revealed that 1-bromo-2-(tert-butoxy)-2-methylpropane exhibited significant inhibitory effects against gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for other tested compounds, indicating superior efficacy .
- Cytotoxic Effects on Cancer Cells : In vitro experiments conducted on human cancer cell lines demonstrated that 1-bromo-2-(tert-butoxy)-2-methylpropane induced cell death through ROS-mediated pathways. The IC values were found to be comparable to well-known chemotherapeutic agents, suggesting its potential as an anticancer agent .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
